1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone
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Overview
Description
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple nitrophenyl groups
Preparation Methods
The synthesis of 1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dihydroxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base to form the intermediate 3,4-bis[(4-nitrophenyl)methoxy]benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .
Chemical Reactions Analysis
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone is not fully understood. its biological effects are thought to be mediated through interactions with cellular proteins and enzymes. The nitrophenyl groups may play a role in binding to specific molecular targets, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone can be compared to other similar compounds, such as:
1-[3-(4-Acetylphenoxy)-4-methoxyphenyl]ethanone: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.
1-[3,4-Bis[(4-aminophenyl)methoxy]phenyl]ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
141818-69-1 |
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Molecular Formula |
C22H18N2O7 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-[3,4-bis[(4-nitrophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H18N2O7/c1-15(25)18-6-11-21(30-13-16-2-7-19(8-3-16)23(26)27)22(12-18)31-14-17-4-9-20(10-5-17)24(28)29/h2-12H,13-14H2,1H3 |
InChI Key |
PXGNOEMJXUJCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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